molecular formula C13H19N3O B7773482 N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B7773482
M. Wt: 233.31 g/mol
InChI Key: LZZJIZZHAWBPFQ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide: is an organic compound that features both an aromatic amine and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both the amine and piperidine functionalities allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Amination of 3-nitroacetophenone: The synthesis begins with the reduction of 3-nitroacetophenone to 3-aminoacetophenone using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The 3-aminoacetophenone is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form N-(3-acetylphenyl)-2-chloroacetamide.

    Substitution with Piperidine: Finally, the chloroacetamide is reacted with piperidine under reflux conditions to yield N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic amine group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of amine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for the exploration of various pharmacophores, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminophenyl)-2-(morpholin-4-yl)acetamide
  • N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide
  • N-(3-aminophenyl)-2-(azepan-1-yl)acetamide

Uniqueness

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs with different cyclic amines, the piperidine ring offers a balance of hydrophobicity and steric effects, making it particularly effective in certain applications.

Properties

IUPAC Name

N-(3-aminophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZJIZZHAWBPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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